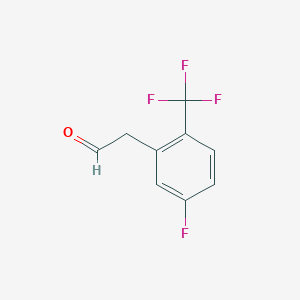

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

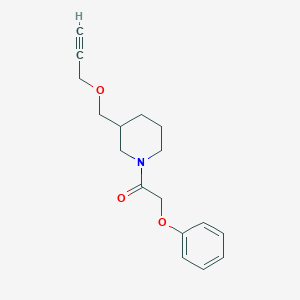

“2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde” is an organic compound that is a part of the class of compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a fluoro group and a trifluoromethyl group . The exact 3D structure may be determined using computational methods or experimental techniques such as X-ray crystallography .科学的研究の応用

Detection in Liquor and Spirits

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, as a compound, has implications in the detection of acetaldehyde, a key flavor constituent in liquor and spirits associated with their spicy taste. A study developed a fluorescence sensor for acetaldehyde that, when combined with this compound in aqueous solution, produces an aggregation-induced emission luminogen (AIEgen) leading to a "turn-on" fluorescence response. This method offers advantages over traditional gas chromatography, including simplicity and the capability of real-time detection in liquor and spirits samples (Yang et al., 2019).

Organocatalytic Acetalization

The acid-free, organocatalytic acetalization of aldehydes, including this compound, has been facilitated using N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This method enables the production of acetals at room temperature with high yield and efficiency, presenting a mild alternative to traditional acid-catalyzed processes (Kotke & Schreiner, 2006).

Reactions with CeO2-Supported Catalysts

Studies have shown that acetaldehyde, including derivatives like this compound, undergoes various reactions on CeO2 and CeO2-supported catalysts. These reactions include oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation reactions, highlighting the compound's versatility in chemical synthesis and potential applications in developing new catalytic processes (Idriss et al., 1995).

Applications in Cancer Research

Research into the reactivity of cyclic salicyl-derived O,O-acetals with 5-fluorouracil has led to the development of new O,N-acetals with significant antiproliferative activity against breast cancer cells. This demonstrates the potential of this compound derivatives in synthesizing compounds with therapeutic applications (Saniger et al., 2003).

Organometallic Fluorine Chemistry

The field of organometallic fluorine chemistry, including the use of fluorinated phenyl groups as in this compound, is expanding to develop new methods for the selective introduction of fluorine into aromatic compounds. This research is crucial for creating selectively fluorinated organic molecules used in pharmaceuticals and agrochemicals, demonstrating the broader applicational scope of such compounds (Grushin, 2010).

Safety and Hazards

The safety data sheet for a related compound, “2-Fluoro-5-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,4-5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSQCPKACITDPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

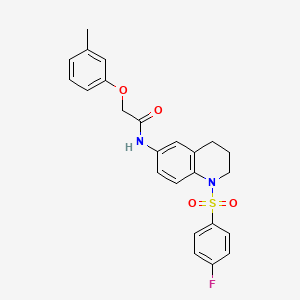

![8-ethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2647704.png)

![[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene](/img/structure/B2647712.png)

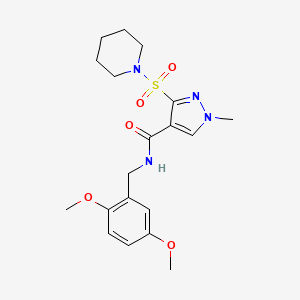

![Ethyl 2-(4-(dimethylamino)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2647713.png)

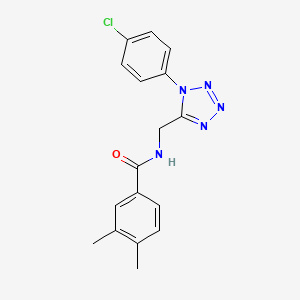

![4-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2647719.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2647722.png)